molecular formula C9H13F3N2O4 B2438687 Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate CAS No. 2470440-15-2

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate

Cat. No.: B2438687
CAS No.: 2470440-15-2
M. Wt: 270.208
InChI Key: QGSNCWCFQRGJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate is a chemical compound . It is a white to yellow solid . The IUPAC name is ®-hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride .


Molecular Structure Analysis

The molecular formula of this compound is C7H12N2O2 . The molecular weight is 192.65 . The InChI code is 1S/C7H12N2O2.ClH/c10-7-5-11-4-6-3-8-1-2-9 (6)7;/h6,8H,1-5H2;1H/t6-;/m1./s1 .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 192.65 . The storage temperature is 2-8°C .

Scientific Research Applications

Configurational and Conformational Studies

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one derivatives have been studied for their configurational and conformational properties. A series of these compounds were synthesized and analyzed using NMR spectra to determine their configurations and conformations. This research provides valuable insights into the structural aspects of these compounds (Cahill & Crabb, 1972).

Anti-Cancer Properties

Novel derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one, which include the hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one structure, were synthesized and evaluated for their anti-cancer activities. These compounds showed promising anti-cancer and anti-leukemic properties, highlighting their potential in cancer therapeutics (Rajitha et al., 2011).

Photolysis and Antimicrobial Activities

A study on the photolysis of compounds related to hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one revealed the potential for novel methods of photogeneration of acidity. These compounds also demonstrated antimicrobial and antifungal activities, suggesting their use in developing new antimicrobial agents (Ivanov et al., 2020).

Medicinal Chemistry and Drug Development

The hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one framework has been used in the development of new drugs. For example, GSK1322322, which contains this structure, was investigated for its metabolism and disposition in humans. This study contributes to understanding the pharmacokinetics of drugs containing such complex structures (Mamaril-Fishman et al., 2014).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P280, P305+P351+P338 . It’s important to handle this compound with care and follow safety guidelines.

Future Directions

The structural-activity relationship of tricyclic PARP7 inhibitors containing a hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine motif has been explored . This suggests that Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate and similar compounds could have potential applications in the development of new drugs, particularly for cancer treatment.

Properties

IUPAC Name

1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.C2HF3O2/c10-7-5-11-4-6-3-8-1-2-9(6)7;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSNCWCFQRGJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)COCC2=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.